

Spectroscopic Analysis of Methyl 4-(3-bromopropyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 4-(3-bromopropyl)benzoate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Methyl 4-(3-bromopropyl)benzoate**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis. It also includes comprehensive experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Methyl 4-(3-bromopropyl)benzoate**. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.95	Doublet	2H	Ar-H (ortho to -COOCH ₃)
~ 7.30	Doublet	2H	Ar-H (ortho to -CH ₂ CH ₂ CH ₂ Br)
~ 3.90	Singlet	3H	-OCH ₃
~ 3.45	Triplet	2H	-CH ₂ Br
~ 2.80	Triplet	2H	Ar-CH ₂ -
~ 2.20	Multiplet	2H	-CH ₂ CH ₂ CH ₂ -

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 167.0	C=O (Ester)
~ 145.0	Ar-C (quaternary, attached to propyl chain)
~ 130.0	Ar-CH (ortho to -COOCH ₃)
~ 129.5	Ar-C (quaternary, attached to ester)
~ 128.5	Ar-CH (ortho to propyl chain)
~ 52.0	-OCH ₃
~ 35.0	Ar-CH ₂ -
~ 33.0	-CH ₂ Br
~ 32.0	-CH ₂ CH ₂ CH ₂ -

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050	Medium	Aromatic C-H stretch
~ 2950	Medium	Aliphatic C-H stretch
~ 1720	Strong	C=O (Ester) stretch
~ 1610, 1580	Medium-Weak	Aromatic C=C stretch
~ 1280, 1110	Strong	C-O (Ester) stretch
~ 690	Strong	C-Br stretch

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
256/258	Molecular ion peak [M] ⁺ and [M+2] ⁺ due to ⁷⁹ Br and ⁸¹ Br isotopes
225/227	[M - OCH ₃] ⁺
197/199	[M - COOCH ₃] ⁺
177	[M - Br] ⁺
149	[M - Br - C ₂ H ₄] ⁺
118	[C ₆ H ₄ CO] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are general protocols for the acquisition of NMR, IR, and MS spectra for a small organic molecule like **Methyl 4-(3-bromopropyl)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[1] For ^{13}C NMR, a more concentrated sample of 50-100 mg may be required.[1]
- Transfer and Filtration: If any solid particles are present, filter the solution into a clean, dry NMR tube.[1]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).[2]
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
 - For ^1H NMR, acquire the spectrum using appropriate pulse sequences.
 - For ^{13}C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.[3]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample with dry potassium bromide (KBr) in a 1:100 ratio.[4]
 - Place the mixture in a pellet press and apply pressure to form a transparent disk.
- Sample Preparation (Thin Film Method for Liquids/Oils):
 - If the sample is a liquid or can be melted, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

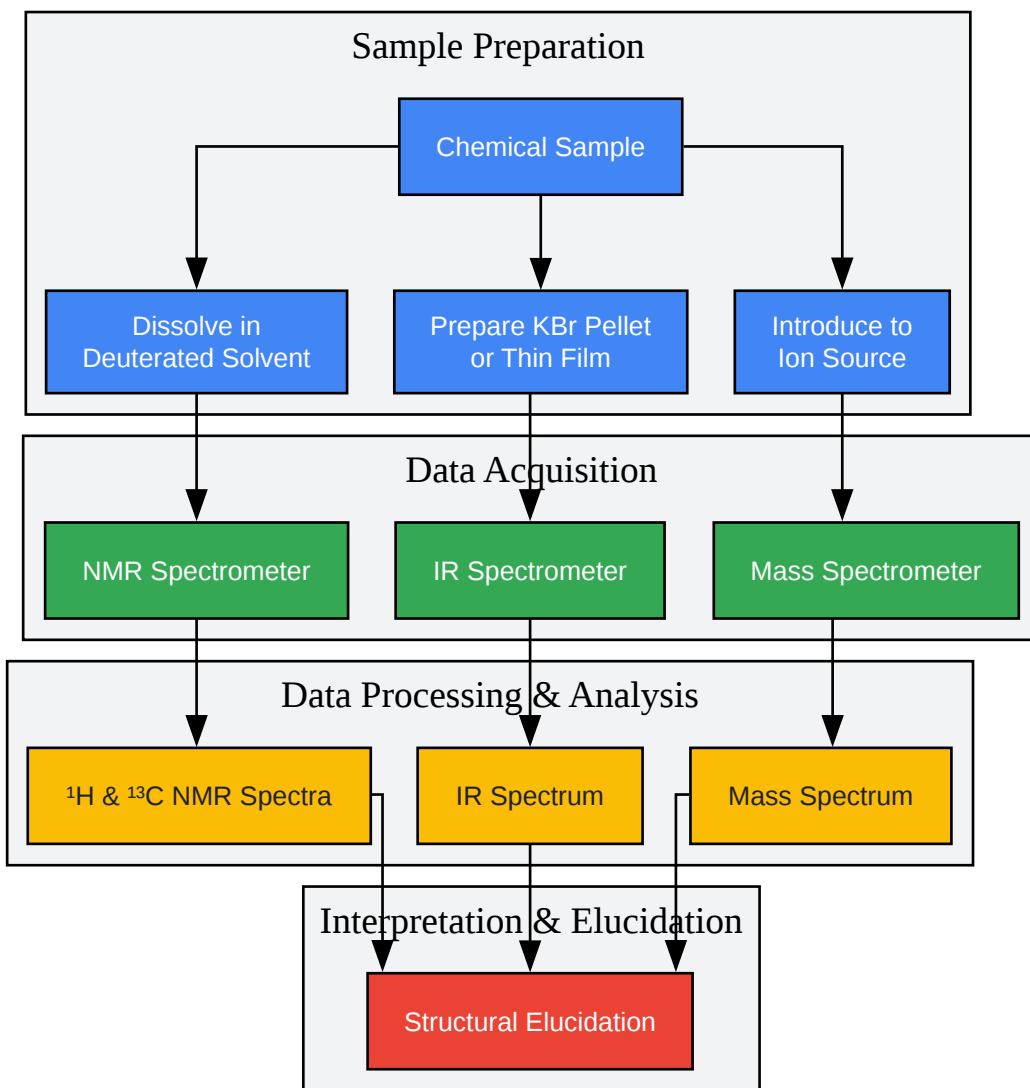
- Data Acquisition:
 - Obtain a background spectrum of the empty sample holder (or pure KBr pellet).
 - Place the sample in the IR spectrometer.
 - Acquire the spectrum, typically in the range of 4000-400 cm^{-1} . The instrument's software will automatically subtract the background spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6][7]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion.[8]
- Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[9]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]
- Detection: A detector measures the abundance of ions at each m/z value.
- Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z . The molecular ion peak indicates the molecular weight of the compound, and the fragmentation pattern provides structural information.[10]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from preparation to final structural elucidation.



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General workflow for spectroscopic analysis.

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